molecular formula C18H16N2O2 B091247 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 82789-18-2

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B091247
CAS No.: 82789-18-2
M. Wt: 292.3 g/mol
InChI Key: ZJSUEWDIHUPPRO-UHFFFAOYSA-N
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Properties

IUPAC Name

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSUEWDIHUPPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002887
Record name 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82789-18-2
Record name 1-Phenyl-tetrahydro-beta-carboline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 82789-18-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88058
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

Reaction yields improve significantly with solvent polarity and temperature control.

SolventTemperature (°C)Yield (%)Notes
Acetic acid118 (reflux)33.3Baseline protocol
Ethanol78 (reflux)28.1Reduced decarboxylation
DMF15015.7Poor solubility of intermediates

Key Insight : Acetic acid balances reactivity and cost, though ethanol may better preserve the carboxylic acid group.

Protective Group Strategies

To prevent decarboxylation during oxidation, tryptophan methyl ester is often employed:

  • Esterification : Tryptophan is treated with methanol and thionyl chloride to form the methyl ester.

  • Pictet-Spengler Reaction : The ester reacts with benzaldehyde in acetic acid, yielding a tetrahydro-β-carboline ester.

  • Oxidation and Hydrolysis : KMnO₄ oxidation is followed by saponification (NaOH, H₂O/EtOH) to regenerate the carboxylic acid.

Advantage : This approach increases yields from 33% to 88% for analogous compounds.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing tryptophan on Wang resin enables iterative coupling with benzaldehyde. After cyclization and cleavage, the crude product is purified via HPLC. While scalable, this method requires specialized equipment and yields ~20%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Pictet-Spengler step, reducing reaction time by 75% and improving yields to 40%.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6) :

  • δ 2.94 (dd, J = 15.3, 8.3 Hz, H-4a)

  • δ 3.73 (s, OMe in intermediates)

  • δ 7.24–7.57 (m, aromatic protons)

Mass Spectrometry :

  • ESI⁻: m/z 337 [M−1]⁺ for carboxylated intermediates.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >95%.

Challenges and Mitigation

  • Decarboxylation : Occurs during oxidation at high temperatures. Mitigated by using methyl esters or low-temperature KMnO₄ treatments.

  • Diastereomer Formation : Cis/trans isomers arise during cyclization. Chromatographic separation (PLC) isolates the cis-isomer .

Chemical Reactions Analysis

Types of Reactions: J-2156 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Research indicates that THβC derivatives exhibit promising anticancer activities. A study demonstrated that certain derivatives inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Compound Cell Line Tested IC50 (µM) Mechanism of Action
THβC-AMCF-7 (Breast)15.2Apoptosis induction
THβC-BHeLa (Cervical)12.5Cell cycle arrest

Neuroprotective Effects

THβC has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress.

Antimicrobial Activity

The compound has shown efficacy against a range of microbial pathogens. For instance, derivatives of THβC were tested against bacterial strains like Staphylococcus aureus and Escherichia coli, exhibiting significant antibacterial properties.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of THβC involves several steps starting from tryptophan derivatives through methods such as the Pictet-Spengler reaction. The structure-activity relationship studies have identified key functional groups that enhance biological activity.

Synthetic Pathway Overview

  • Starting Material : DL-Tryptophan
  • Reagents : Thionyl chloride, trifluoroacetic acid
  • Key Steps :
    • Esterification
    • Pictet-Spengler cyclization
    • Oxidation and methylation

Applications in Agriculture

In agricultural research, THβC derivatives have been evaluated for their antifungal properties against plant pathogens. For example, certain compounds demonstrated significant antifungal activity against Fusarium species, suggesting potential use as biopesticides.

Pathogen Inhibition Percentage (%) at 100 µg/mL
Fusarium oxysporum70
Botrytis cinerea65

Mechanism of Action

J-2156 exerts its effects by selectively binding to the SST4 receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the inhibition of pain signals. The compound’s high selectivity for the SST4 receptor ensures minimal off-target effects, making it a promising candidate for pain management .

Comparison with Similar Compounds

Uniqueness of J-2156: J-2156 stands out due to its high potency and selectivity for the SST4 receptor. It exhibits greater efficacy in preclinical models of pain compared to other SST4 receptor agonists, making it a valuable tool in pain research and drug development .

Biological Activity

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS Number: 82789-18-2) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological significance of this compound, focusing on its antimalarial, antiviral, antitumor, and antifungal properties.

The compound's molecular formula is C18H16N2O2C_{18}H_{16}N_2O_2, and it features a tetrahydro-beta-carboline structure that is known for its biological relevance. The compound can be synthesized through various methods involving precursors such as tryptophan derivatives and aldehydes .

1. Antimalarial Activity

Tetrahydro-beta-carbolines (THβCs), including this compound, have demonstrated significant antimalarial properties. A study indicated that certain THβC derivatives exhibited potent inhibitory effects against Plasmodium falciparum, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.11 μM, outperforming traditional antimalarial drugs such as chloroquine (MIC = 0.391 μM) .

CompoundStructureMIC (μM)
Chloroquine-0.391
THβC Derivative AR = i-Pr0.05
THβC Derivative BR = Me0.06
THβC Derivative CR = Et0.11

2. Antiviral Activity

Research has shown that beta-carbolines possess antiviral properties against various viruses. For instance, compounds related to the beta-carboline structure have been tested against Herpes simplex virus and influenza viruses, demonstrating effective inhibition at concentrations ranging from 25 to 250 ng per disc .

3. Antitumor Activity

The antitumor potential of THβCs has also been investigated extensively. One study highlighted the ability of certain derivatives to inhibit tumor cell proliferation in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

4. Antifungal Activity

In addition to its other activities, this compound has shown promising antifungal effects against a range of phytopathogenic fungi. In vitro studies revealed that certain derivatives exhibited significant fungicidal activity against species such as Fusarium oxysporum and Colletotrichum gloeosporioides, with effective concentrations leading to over 60% inhibition of fungal growth .

Case Studies

  • Antimalarial Efficacy : A recent study synthesized a series of chloroquine-THβC hybrid molecules and tested their efficacy against chloroquine-sensitive strains of P. falciparum. The results indicated that these hybrids not only maintained but enhanced the antimalarial activity compared to their parent compounds .
  • Antiviral Mechanism : In vitro assays demonstrated that specific beta-carboline derivatives could inhibit viral replication in cell lines infected with influenza A virus by interfering with viral entry and replication stages .
  • Fungicidal Assessment : A comprehensive evaluation of several beta-carboline derivatives showed that modifications at the C1 position significantly influenced antifungal potency. Compounds with phenyl substituents exhibited superior activity compared to other substituents .

Q & A

Q. Answer :

  • pH Sensitivity : The carboxylic acid group undergoes decarboxylation at pH < 2 or > 10. Stability is optimal at pH 6–8 .
  • Thermal Stability : Decomposes above 200°C. Storage at 2–8°C under nitrogen is recommended to prevent oxidation .

Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 40% vs. 82%)?

Answer: Yield discrepancies arise from:

  • Reaction Conditions : Longer reflux times (e.g., 6 hours vs. 2 hours) improve cyclization but risk side reactions .
  • Purification Efficiency : Column chromatography gradients and solvent selection (e.g., CHCl3_3 vs. CH2_2Cl2_2) impact recovery .

Advanced: What challenges arise when scaling up synthesis, and how can they be mitigated?

Answer:

  • Solvent Volume : Large-scale reactions require optimized solvent ratios to avoid excessive waste.
  • Exothermic Reactions : Controlled addition of TFA at 0°C prevents runaway reactions .
  • Crystallization : Use of anti-solvents (e.g., diethyl ether) improves yield during recrystallization .

Advanced: How is the compound’s biological activity assessed in vitro, and what models are suitable?

Answer:

  • Enzyme Inhibition : Assays with acetylcholinesterase or monoamine oxidase using UV-Vis spectroscopy.
  • Cellular Uptake : Radiolabeled analogs (e.g., 14^{14}C) tracked in cell lines via scintillation counting .

Advanced: What computational methods predict the impact of substituents on the beta-carboline core?

Answer:

  • DFT Calculations : Optimize geometries and predict electronic properties (e.g., HOMO/LUMO gaps).
  • Molecular Docking : Simulate binding to targets like 5-HT2A_{2A} receptors using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 2
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

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